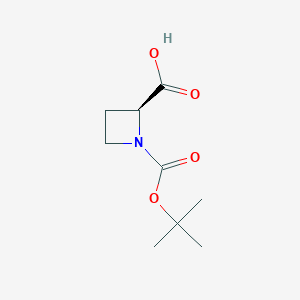

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Übersicht

Beschreibung

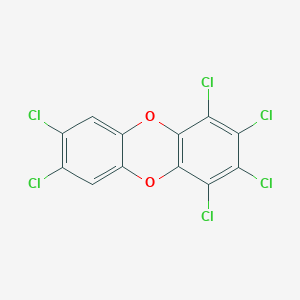

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate, also known as 6,6′-dimethyl-2,2′-bipyridyl (dmbp), is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .

Synthesis Analysis

The synthesis of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has been reported from 6-bromopicoline . Another synthesis method involves the dibromination and debromination of dimethyl 6,6’-dimethyl-2,2’-bipyridine-4,4’-dicarboxylate .Molecular Structure Analysis

The crystalline structure of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has been investigated . It contains bipyridine units with carboxylic acid groups, making it a candidate for designing new Metal-Organic Frameworks (MOFs).Chemical Reactions Analysis

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can react with α,ω-diaminoethers in methanol as a solvent to synthesize eight macrocyclic bisamides and tetramides . It can also be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation .Physical And Chemical Properties Analysis

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is a solid at 20°C . It has a molecular weight of 272.26 .Wissenschaftliche Forschungsanwendungen

Catalysis and Coordination Chemistry

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate serves as a versatile ligand in coordination chemistry. It readily forms complexes with metal ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These complexes find applications in catalysis, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The ligand’s steric and electronic properties influence the reactivity and selectivity of these metal complexes.

Organic Synthesis

In organic synthesis, dmbp plays a crucial role as a building block. Researchers utilize it to construct novel oligobipyridine ligands . These ligands can be further functionalized for applications in supramolecular chemistry, molecular recognition, and host-guest systems.

Crystal Engineering and Supramolecular Chemistry

The crystalline structure of dmbp has been studied extensively . Researchers use it as a model system for crystal engineering studies. By understanding its packing arrangements and intermolecular interactions, they design new materials with tailored properties. These materials may have applications in areas like gas storage, molecular sieves, and drug delivery.

Metal-Organic Frameworks (MOFs)

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can act as a bridging ligand in MOFs. These porous materials have applications in gas separation, catalysis, and sensing. By incorporating dmbp into MOF structures, researchers aim to enhance their stability, selectivity, and adsorption properties.

Sigma-Aldrich. (2024). 6,6’-Dimethyl-2,2’-dipyridyl. Link

Wirkmechanismus

Target of Action

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These metal ions are the primary targets of the compound. The role of these targets varies depending on the specific biochemical context, but they often participate in catalytic processes or serve as structural components in various biological systems.

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds. This interaction results in the formation of metal-ligand complexes. The exact changes resulting from this interaction depend on the specific metal ion involved and the biochemical context.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions. For example, it can be used to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes.

Pharmacokinetics

The compound is a solid at 20°c , and its melting point is between 192.0 and 196.0 °C . These properties may influence its bioavailability.

Result of Action

It’s known that the compound can form complexes with various metal ions , which can have various effects depending on the specific metal ion and the biochemical context.

Action Environment

The action, efficacy, and stability of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets (metal ions) can be influenced by factors such as pH, temperature, and the presence of other ions or molecules.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKCGCGCKIYMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467115 | |

| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate | |

CAS RN |

142593-07-5 | |

| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What intermolecular interactions are observed in the crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine, a related compound?

A2: The crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine reveals a network of weak intermolecular interactions. Two distinct C–H···O hydrogen bonds link the molecules, creating infinite C(4) and C(5) chains []. These chains are further reinforced by π···π stacking interactions between the aromatic rings and S=O···π interactions involving the sulfinyl groups []. This intricate network of weak interactions contributes to the overall stability of the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)